molecular formula C8H18ClNO B2771693 trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride CAS No. 90226-44-1

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride

Cat. No.: B2771693
CAS No.: 90226-44-1
M. Wt: 179.69
InChI Key: YMBBKCTTZDWDRQ-UHFFFAOYSA-N
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Description

3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is characterized by its unique cyclobutane ring structure, which is substituted with amino and hydroxyl groups, as well as four methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source, followed by reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is unique due to its specific combination of functional groups and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride (CAS No. 802276-99-9) is a cyclic amino alcohol that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its four methyl groups and an amino group attached to a cyclobutane ring, which influences its interaction with biological targets.

  • Molecular Formula : C8H17NO
  • Molecular Weight : 143.23 g/mol
  • IUPAC Name : rel-(1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutan-1-ol
  • CAS Number : 802276-99-9

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups. These interactions can modulate various biochemical pathways, influencing cellular processes such as enzyme activity and receptor binding.

Key Mechanisms:

  • Hydrogen Bonding : The amino group can engage in hydrogen bonding with proteins and enzymes.
  • Ionic Interactions : The hydroxyl group may facilitate ionic interactions with negatively charged residues in target proteins.
  • Stereochemistry Effects : The specific stereochemistry of the compound can affect its reactivity and selectivity towards biological targets.

Biological Activity

Research indicates that the compound exhibits several pharmacological properties:

  • Antihypertensive Activity : Studies have shown that this compound can lower blood pressure effectively in animal models. In anesthetized cats, administration of doses as low as 10 mg/kg resulted in a significant decrease in blood pressure within 5–10 minutes.
  • Neurotransmitter Interaction : Similar compounds have been noted for their ability to interact with neurotransmitter systems. This suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Studies

  • Study on Antihypertensive Effects :
    • Objective : To evaluate the blood pressure-lowering effects of this compound.
    • Methodology : Administered intravenously to anesthetized cats.
    • Results : Demonstrated comparable efficacy to hexamethonium bromide in reducing blood pressure but showed reduced activity in blocking nerve stimulation-induced contractions.
  • Pharmacological Profile Review :
    • Objective : To assess the pharmacological properties of cyclobutane derivatives.
    • Findings : The compound was found to exhibit significant affinity for serotonin and dopamine receptors, which are critical for mood regulation.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals differences in biological activity based on structural variations:

Compound NameMolecular FormulaKey Features
trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanolC8H17NOExhibits antihypertensive effects
cis-3-Amino-1-methylcyclobutanecarboxylic acidC6H13NO2Different configuration leads to altered biological activity
3-(Dimethylamino)cyclobutanolC6H13NONotable for interactions with neurotransmitter systems

Properties

IUPAC Name

3-amino-2,2,4,4-tetramethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBKCTTZDWDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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